molecular formula C19H17NO2 B6612272 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one CAS No. 374918-94-2

4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one

Cat. No.: B6612272
CAS No.: 374918-94-2
M. Wt: 291.3 g/mol
InChI Key: IEPAVMQFOSNIHD-UHFFFAOYSA-N
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Description

4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one is a complex organic compound with a unique structure that includes a quinoline core fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate anthranilic acid derivatives under specific conditions. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenoxy group or the quinoline core .

Scientific Research Applications

4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one is unique due to the combination of its structural elements. The presence of the phenoxy group, the methyl group, and the fused cyclopentane ring all contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

4-methyl-7-phenoxy-2,3-dihydro-1H-cyclopenta[b]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-20-17-9-5-8-15(17)19(21)16-12-14(10-11-18(16)20)22-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPAVMQFOSNIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=O)C3=C1C=CC(=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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